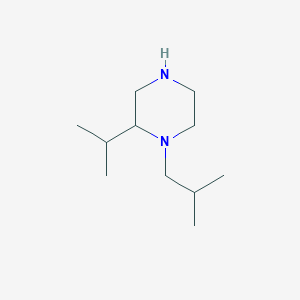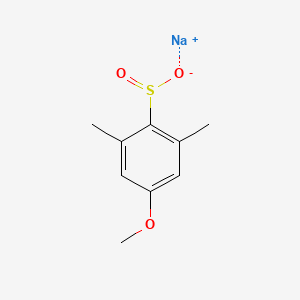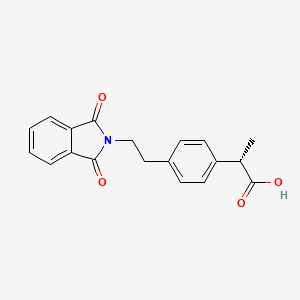
(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid is a chiral compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid typically involves the following steps:
Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.
Alkylation: The phthalimide is then alkylated using an alkyl halide in the presence of a base to introduce the ethyl group.
Coupling with phenylpropanoic acid: The alkylated phthalimide is coupled with phenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalimide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phthalimides.
Wissenschaftliche Forschungsanwendungen
(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: Used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can interact with proteins, leading to inhibition or modulation of their activity. The exact pathways involved would depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: Another phthalimide derivative known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness
(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid is unique due to its specific structure, which may confer distinct biological activities and therapeutic potential compared to other phthalimide derivatives.
Eigenschaften
Molekularformel |
C19H17NO4 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
(2S)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C19H17NO4/c1-12(19(23)24)14-8-6-13(7-9-14)10-11-20-17(21)15-4-2-3-5-16(15)18(20)22/h2-9,12H,10-11H2,1H3,(H,23,24)/t12-/m0/s1 |
InChI-Schlüssel |
WRQYKLDRGCKUOB-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


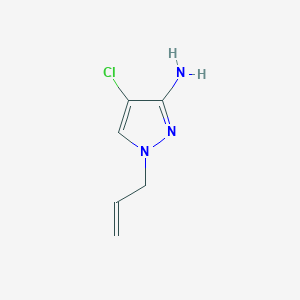
![4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)
![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)
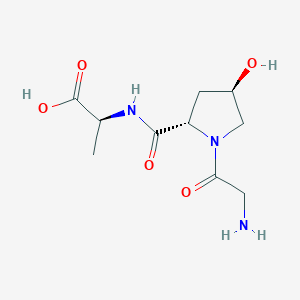

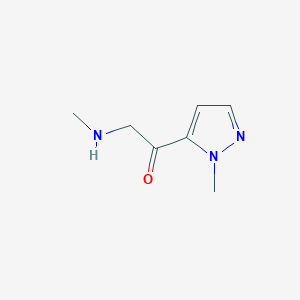
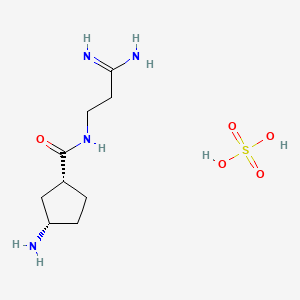

![1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155602.png)

![1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13155608.png)
